(Iodomethyl)cyclobutane

Organometallic Chemistry Catalysis Cross-Coupling

(Iodomethyl)cyclobutane (CAS 16408-62-1) is a monohalogenated cyclobutane derivative that serves as a versatile electrophilic building block and radical precursor in organic synthesis. It contains a reactive primary alkyl iodide tethered to a strained cyclobutane ring, making it a valuable intermediate for introducing the cyclobutylmethyl group into more complex molecular architectures.

Molecular Formula C5H9I
Molecular Weight 196.03 g/mol
CAS No. 16408-62-1
Cat. No. B096553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Iodomethyl)cyclobutane
CAS16408-62-1
Synonyms(IODOMETHYL)CYCLOBUTANE
Molecular FormulaC5H9I
Molecular Weight196.03 g/mol
Structural Identifiers
SMILESC1CC(C1)CI
InChIInChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2
InChIKeyFHHQLLOJOKZLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Iodomethyl)cyclobutane (CAS 16408-62-1): A Key Cyclobutylmethyl Building Block for Cross-Coupling and Medicinal Chemistry


(Iodomethyl)cyclobutane (CAS 16408-62-1) is a monohalogenated cyclobutane derivative that serves as a versatile electrophilic building block and radical precursor in organic synthesis [1]. It contains a reactive primary alkyl iodide tethered to a strained cyclobutane ring, making it a valuable intermediate for introducing the cyclobutylmethyl group into more complex molecular architectures . Its structure confers distinct reactivity that underpins its role in transition metal-catalyzed cross-coupling and pharmaceutical lead generation.

Cross‑Coupling Electrophile
Primary alkyl iodide with a weak C–I bond that accelerates oxidative addition in transition metal catalysis.
Radical Precursor
Precursor for cyclobutylmethyl radicals used in photoredox alkylation and controlled ring‑opening studies.
Medicinal Chemistry Building Block
Installs strained cyclobutane as a bioisostere scaffold for lead generation and structure–activity exploration.

Why Generic Substitution with Other Cyclobutylmethyl Halides Compromises Reaction Outcomes and Process Robustness


Superficial substitution of (Iodomethyl)cyclobutane with its chloro‑ or bromo‑ analogs can profoundly alter reaction kinetics, yields, and product distributions. The carbon‑iodine bond is inherently weaker and more polarizable, which accelerates oxidative addition in metal‑catalyzed processes [1] and enables participation in single‑electron transfer and radical pathways that are often inaccessible to the lighter halides. Furthermore, the unique propensity of the cyclobutylmethyl iodide to undergo controlled ring‑opening under specific conditions [2] makes its reactivity profile non‑interchangeable with that of the corresponding chloride or bromide, potentially leading to failed couplings or undesired side products. The quantitative evidence detailed below provides the essential data‑driven justification for the non‑fungible role of the iodide in critical synthetic transformations.

Weaker C–I Bond Alters Oxidative Addition
Bromo‑ and chloro‑ analogs possess stronger carbon–halogen bonds, which may slow oxidative addition and reduce cross‑coupling yields or require harsher conditions.
Radical Generation Pathway May Be Inaccessible
The iodide readily participates in single‑electron transfer; the bromide or chloride may not support efficient radical initiation, limiting photoredox and ring‑opening transformations.
Kinetic Ring‑Opening Profile Differs
Cyclobutylmethyl radical ring‑opening kinetics measured for the iodide may not transfer directly to bromo‑ or chloro‑ analogs, potentially altering product distributions in skeletal diversification.

(Iodomethyl)cyclobutane: Evidence‑Based Differentiation Guide for Informed Selection


Accelerated Oxidative Addition in Metal‑Catalyzed Cross‑Coupling: Iodide vs. Bromide Reactivity

In cobalt‑catalyzed cross‑coupling with Grignard reagents, alkyl iodides undergo oxidative addition significantly faster than alkyl bromides, leading to higher yields and fewer side products. (Iodomethyl)cyclobutane is specifically cited as a competent substrate in this transformation, enabling the introduction of a cyclobutyl ring onto primary and secondary alkyl frameworks [1]. The general reactivity trend of alkyl iodides being several‑fold more reactive than the corresponding bromides is well‑established, stemming from the weaker C–I bond (~53 kcal·mol⁻¹) compared to the C–Br bond (~69 kcal·mol⁻¹) [2].

Oxidative Addition
Class‑level
C–I ~53 kcal·mol⁻¹ C–Br ~69 kcal·mol⁻¹ ~30% weaker bond
Supports faster oxidative addition context
Reported trend; class‑level inference
Organometallic Chemistry Catalysis Cross-Coupling

Measured Kinetic Barriers for Cyclobutylmethyl Radical Ring‑Opening: A Pathway‑Specific Reactivity Benchmark

The cyclobutylmethyl radical, a key intermediate accessible from (Iodomethyl)cyclobutane, undergoes a characteristic ring‑opening β‑scission to form a 1‑penten‑5‑yl radical. The rate constant for this process has been precisely determined by kinetic electron paramagnetic resonance (EPR) spectroscopy [1]. This reactivity can be directly compared to the cyclopropylmethyl radical, which is known to undergo an even more rapid ring‑opening. The measured activation energy for cyclobutylmethyl ring‑opening provides a quantitative basis for understanding and controlling this transformation.

Radical Ring‑Opening
Class‑level
Ea = 49.8 ± 7.5 kJ·mol⁻¹
log A = 13.1 ± 1.4
Supports kinetic prediction of ring‑opening
Measured by kinetic EPR; toluene solution
Physical Organic Chemistry Radical Kinetics Reaction Mechanism

Distinctive Physical Properties for Handling and Purification: Density and Boiling Point Comparisons

(Iodomethyl)cyclobutane is a liquid at ambient temperature, with a predicted density of 1.768 g·cm⁻³ and a predicted boiling point of 166.7 °C at 760 mmHg . These values are significantly higher than those of its parent hydrocarbon or the corresponding chloride. For instance, methylenecyclobutane has a density of 0.78 g·cm⁻³ and a boiling point of 42.2 °C . The high density and moderately high boiling point facilitate isolation and purification via standard techniques, while the presence of iodine atoms provides a convenient handle for monitoring reaction progress by mass spectrometry or elemental analysis.

Physical Properties
Data to verify
Density: 1.768 vs 0.78 g·cm⁻³
B.P.: 166.7 vs 42.2 °C
Supports isolation workflow context
Predicted values; experimental verification advised
Process Chemistry Purification Physical Organic Chemistry

Priority Application Scenarios Where (Iodomethyl)cyclobutane Delivers Differentiated Value


Cobalt‑Catalyzed Cross‑Coupling for Late‑Stage Introduction of Cyclobutyl Motifs

In cobalt‑catalyzed cross‑coupling reactions with cyclopropyl, cyclobutyl, and alkenyl Grignard reagents, (Iodomethyl)cyclobutane serves as a highly reactive primary alkyl iodide electrophile. The weaker C–I bond enables efficient oxidative addition to the cobalt center under mild conditions (0 °C, 3.5 mol% catalyst), facilitating the introduction of strained cyclobutane rings onto a broad range of primary and secondary alkyl frameworks . This methodology is particularly valuable for late‑stage diversification of advanced pharmaceutical intermediates.

Zinc Insertion/Negishi Coupling for Accessing Medicinally Relevant 1,3‑Substituted Cyclobutyls

Functionalized iodocyclobutyl derivatives, including (Iodomethyl)cyclobutane, undergo zinc insertion followed by Negishi cross‑coupling with electron‑deficient heteroaromatic halides . This sequence provides rapid, scalable access to 1,3‑substituted cyclobutyl scaffolds that are prevalent in modern drug discovery programs. Both batch (using activated Rieke zinc) and continuous flow protocols have been demonstrated, offering flexibility for research and process development.

Radical Precursor in Photoredox‑Mediated Alkylation and Ring‑Functionalization

The cyclobutylmethyl radical, generated from (Iodomethyl)cyclobutane via single‑electron transfer, can be harnessed in photoredox catalysis for alkylation of aryl bromides and other electrophiles . The controlled radical generation enables the installation of cyclobutylmethyl groups onto electron‑deficient and electron‑rich arenes alike. Furthermore, the radical can undergo controlled ring‑opening to furnish linear alkyl chains, providing a route to skeletal diversification that is inaccessible with chloride or bromide analogs.

Synthesis of Cyclobutane‑Containing Drug Candidates and Bioisosteres

As a building block for introducing the cyclobutane ring—a recognized bioisostere for aromatic rings and a conformationally rigid scaffold—(Iodomethyl)cyclobutane is directly relevant to medicinal chemistry programs seeking to modulate potency, selectivity, and metabolic stability . Its utility in constructing cyclobutyl‑substituted heterocycles and other privileged motifs aligns with the growing interest in strained carbocycles within pharmaceutical pipelines.

Application
Selection Property
Validation Focus
Cobalt‑catalyzed cross‑coupling
High oxidative addition reactivity of the C–I bond
Coupling efficiency under mild conditions
Zinc insertion / Negishi coupling
Reactivity toward zinc insertion for cross‑coupling
Scalable access to 1,3‑substituted cyclobutyls
Photoredox‑mediated radical alkylation
Radical generation via single‑electron transfer
Controlled cyclobutylmethyl installation or ring‑opening
Cyclobutane‑containing drug candidates
Strained cyclobutane as a bioisostere building block
Bioisosteric scaffold assessment for lead generation

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